1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone
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Overview
Description
The compound “1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential as anti-Parkinsonian agents . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone”, has been characterized and confirmed by 1H NMR, 13C NMR, and mass spectrometry (GC/MS-EI, 70 eV) .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit potent cytotoxicity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antifungal Properties : Research has explored the antifungal activity of related compounds, suggesting that derivatives containing the trifluoromethyl group exhibit moderate to good antifungal effects against various fungal strains .
- Antioxidant Activity : Some derivatives of this compound have demonstrated potent antioxidant properties in vitro, making them potential candidates for further investigation in drug development .
Organic Synthesis and Chemical Methodology
- Facile Assembly of 1,2,4-Triazoles : The compound can be used as a building block for the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles. A triethylamine-promoted intermolecular [3 + 2] cycloaddition pathway allows efficient access to these challenging structures .
Environmental Chemistry and Green Synthesis
- Eco-Friendly Synthesis : Considerations for sustainable chemistry include using eco-friendly solvents and mild reaction conditions. Exploring greener synthetic routes for this compound could be beneficial .
Mechanism of Action
- This compound interacts with specific molecular targets within the body. Unfortunately, I couldn’t find specific information on its primary targets. However, we know that thiazole derivatives, like our compound, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
Future Directions
The future directions in the research of benzothiazole derivatives involve further studies to confirm their binding with the human A2A receptor for the design and development of potent antagonists . Additionally, more in-depth studies are needed to understand their pharmacokinetic and metabolic behaviors in the body .
properties
IUPAC Name |
1-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7(19)18-5-8(6-18)20-12-17-11-9(13(14,15)16)3-2-4-10(11)21-12/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXUCROLVTFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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